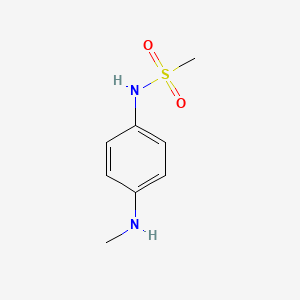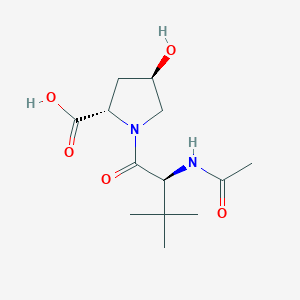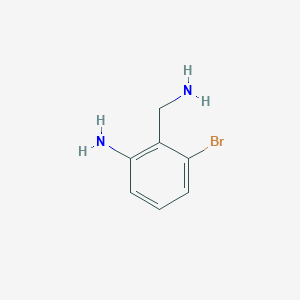
2-(Aminomethyl)-3-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-bromoaniline is an organic compound that features both an amino group and a bromine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-bromoaniline typically involves the bromination of 2-(Aminomethyl)aniline. This can be achieved through the following steps:
Starting Material: 2-(Aminomethyl)aniline.
Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives of the amino group.
Coupling Products: Biaryl compounds when used in coupling reactions.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-bromoaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its functional groups.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-bromoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoaniline: Lacks the aminomethyl group, limiting its applications in certain synthetic routes.
2-(Aminomethyl)-4-bromoaniline: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness: 2-(Aminomethyl)-3-bromoaniline is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring, providing a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
Clé InChI |
GALMHWSXJAMIOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
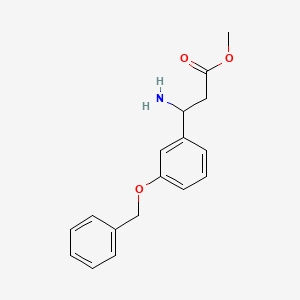
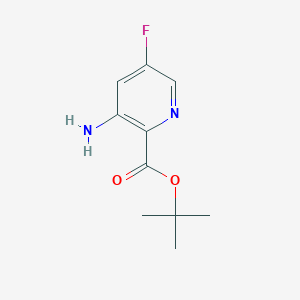
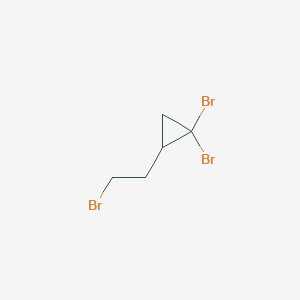
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

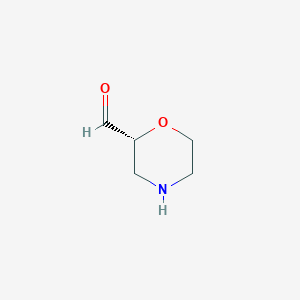

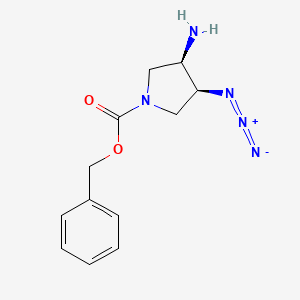
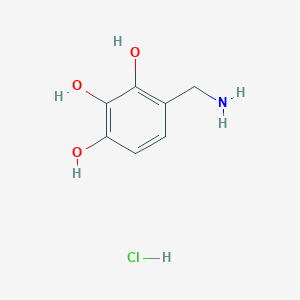
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
